AB-Meca
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N6-(4-Aminobencil)-9-[5-(metilcarbonil)-β-D-ribofuranosil]adenina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como herramienta para estudiar la unión y la actividad de los receptores de adenosina.
Biología: Investiga el papel de los receptores de adenosina en varios procesos biológicos, incluida la inflamación y la respuesta inmune.
Medicina: Explora posibles aplicaciones terapéuticas en afecciones como el asma, el cáncer y las enfermedades cardiovasculares.
Industria: Utilizado en el desarrollo de herramientas de diagnóstico y formulaciones farmacéuticas
Mecanismo De Acción
N6-(4-Aminobencil)-9-[5-(metilcarbonil)-β-D-ribofuranosil]adenina ejerce sus efectos uniéndose al receptor de adenosina A3. Esta unión activa las vías de señalización intracelular, lo que lleva a diversas respuestas fisiológicas. Los objetivos moleculares incluyen:
Análisis Bioquímico
Biochemical Properties
AB-Meca plays a crucial role in biochemical reactions by selectively binding to the adenosine A3 receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes. This compound interacts with several enzymes, proteins, and other biomolecules, including adenylate cyclase, phospholipase C, and mitogen-activated protein kinases. The binding of this compound to the adenosine A3 receptor inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels. Additionally, this compound activates phospholipase C, resulting in the production of inositol triphosphate and diacylglycerol, which are important secondary messengers in cellular signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In immune cells, such as macrophages and dendritic cells, this compound inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-6. This anti-inflammatory effect is mediated through the activation of the adenosine A3 receptor, which leads to the suppression of nuclear factor-kappa B signaling pathways. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the adenosine A3 receptor, which triggers a cascade of intracellular signaling events. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of G proteins. This activation results in the inhibition of adenylate cyclase and the activation of phospholipase C. The downstream effects of these signaling events include changes in cyclic adenosine monophosphate levels, calcium mobilization, and the activation of protein kinase C. Additionally, this compound modulates gene expression by influencing transcription factors, such as nuclear factor-kappa B and activator protein-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other biomolecules. Studies have shown that this compound is relatively stable at physiological pH and temperature, but it can degrade over time in the presence of certain enzymes. Long-term exposure to this compound has been associated with sustained anti-inflammatory and anti-proliferative effects in various cell types. Prolonged exposure may also lead to desensitization of the adenosine A3 receptor, resulting in reduced efficacy of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and cardioprotective effects without significant toxicity. At higher doses, this compound can induce adverse effects, such as hypotension and bradycardia, due to its potent agonistic activity on the adenosine A3 receptor. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold may lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to adenosine metabolism and signal transduction. It interacts with enzymes such as adenosine deaminase and adenosine kinase, which are involved in the regulation of adenosine levels in cells. This compound also affects metabolic flux by modulating the activity of key enzymes in glycolysis and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins and chaperones, which influence its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with the adenosine A3 receptor on the cell membrane. Additionally, this compound can be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it may exert additional effects. The targeting of this compound to specific subcellular compartments is influenced by post-translational modifications and the presence of targeting signals .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N6-(4-Aminobencil)-9-[5-(metilcarbonil)-β-D-ribofuranosil]adenina implica varios pasos clave:
Formación del residuo ribofuranosil: El grupo ribofuranosil se introduce mediante una reacción de glicosilación.
Aminobencilacion: La introducción del grupo 4-aminobencil se logra mediante una reacción de sustitución nucleofílica.
Metilcarbonilación: El grupo metilcarbonil se agrega mediante una reacción de acilación.
Métodos de producción industrial: La producción industrial de N6-(4-Aminobencil)-9-[5-(metilcarbonil)-β-D-ribofuranosil]adenina típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
Procesamiento por lotes: Utilizando reactores grandes para llevar a cabo las reacciones de glicosilación, sustitución nucleofílica y acilación.
Purificación: Empleando técnicas como la cristalización y la cromatografía para purificar el producto final.
Tipos de reacciones:
Oxidación: N6-(4-Aminobencil)-9-[5-(metilcarbonil)-β-D-ribofuranosil]adenina puede sufrir reacciones de oxidación, particularmente en el grupo aminobencilo.
Reducción: El compuesto se puede reducir para formar varios derivados, dependiendo de los agentes reductores utilizados.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el residuo ribofuranosil.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas y los tioles se emplean en condiciones básicas.
Productos principales:
Productos de oxidación: Derivados oxidados del grupo aminobencilo.
Productos de reducción: Formas reducidas del residuo ribofuranosil.
Productos de sustitución: Derivados sustituidos en la posición ribofuranosil.
Comparación Con Compuestos Similares
N6-(4-Aminobencil)-9-[5-(metilcarbonil)-β-D-ribofuranosil]adenina es único debido a su alta afinidad y selectividad para el receptor de adenosina A3. Compuestos similares incluyen:
N6-(4-Amino-3-yodobencil)adenosina-5’-N-metilcarboxamida (I-AB-MECA): Un derivado radiomarcado que se utiliza en ensayos de unión.
N6-(2-Fenilisopropil)adenosina (PIA): Otro agonista del receptor de adenosina con diferentes perfiles de selectividad
N6-(4-Aminobencil)-9-[5-(metilcarbonil)-β-D-ribofuranosil]adenina destaca por sus aplicaciones específicas en la investigación y sus posibles usos terapéuticos.
Propiedades
IUPAC Name |
(2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYMCRRFCMRFKB-MOROJQBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415501 | |
Record name | 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152918-26-8 | |
Record name | 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.